Boc-Phe-Leu-Phe-Leu-Phe is a synthetic pentapeptide classified as an N-formyl peptide receptor (FPR) antagonist. [, ] It specifically acts on FPR, a G protein-coupled receptor primarily found on neutrophils and other immune cells. [, ] This compound is instrumental in dissecting the role of FPR in inflammatory processes, immune response, and related diseases. [, , , ]
The synthesis of Boc-Phe-Leu-Phe-Leu-Phe typically follows classical peptide synthesis methodologies. One common approach involves:
The molecular structure of Boc-Phe-Leu-Phe-Leu-Phe can be described as follows:
Boc-Phe-Leu-Phe-Leu-Phe participates in various chemical reactions primarily related to its interactions with biological receptors:
These reactions are critical in understanding how this compound can modulate biological pathways involving neutrophils and other immune cells .
The mechanism of action for Boc-Phe-Leu-Phe-Leu-Phe revolves around its role as a formyl peptide receptor antagonist:
This antagonistic action is crucial in research focused on inflammatory responses and potential therapeutic applications in conditions characterized by excessive neutrophil activity .
Boc-Phe-Leu-Phe-Leu-Phe exhibits several notable physical and chemical properties:
These properties influence its handling in laboratory settings and its application in biological assays .
Boc-Phe-Leu-Phe-Leu-Phe has several scientific applications:
Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF, molecular weight: 785.97 g/mol, Formula: C₄₄H₅₉N₅O₈) is a pentapeptide antagonist exhibiting dual inhibition of Formyl Peptide Receptors FPR1 and FPR2. Its activity hinges on critical structural elements:
This structure confers binding specificity for both FPR1 and FPR2 over FPR3 and distinguishes it from shorter antagonists like Boc-Met-Leu-Phe (Boc1), which is FPR1-selective [5] [10].
Boc-FLFLF potently inhibits FPR-mediated intracellular calcium ([Ca²⁺]ᵢ) flux, a hallmark of FPR1/FPR2 activation. Key experimental profiling in human promyelocytic HL-60 cells (differentiated towards neutrophil-like phenotypes expressing FPR1) demonstrates:
Table 1: Inhibition of fMLP-Induced Calcium Mobilization by Boc-FLFLF in HL-60 Cells
Parameter | Value | Experimental Context |
---|---|---|
Target | FPR1 | Human HL-60 cells |
Agonist Challenge | fMLP | Formyl-Methionyl-Leucyl-Phenylalanine (standard FPR agonist) |
Incubation Time | 5 minutes | Pre-incubation prior to fMLP challenge |
Detection Method | Fura-2 AM | Fluorescent calcium indicator |
IC₅₀ | 2000 nM | Concentration for 50% inhibition of calcium flux |
Reference | [PMID 25035262] | Peer-reviewed source |
This dose-dependent inhibition (IC₅₀ = 2000 nM) confirms Boc-FLFLF's role as a competitive or allosteric antagonist disrupting the Gαᵢ-mediated signaling cascade. Antagonism prevents fMLP-induced phospholipase C β (PLCβ) activation, subsequent inositol trisphosphate (IP₃) generation, and IP₃ receptor-mediated calcium release from the endoplasmic reticulum [10].
Annexin A1 (AnxA1) and its bioactive N-terminal peptide Ac2-26 exert anti-inflammatory and antinociceptive effects primarily via FPR2 (and potentially FPR1) activation. Boc-FLFLF acts as a crucial pharmacological tool to block these pathways:
As FPRs are critical chemoattractant receptors on neutrophils, Boc-FLFLF disrupts downstream signaling pathways essential for neutrophil migration and activation:
Table 2: Boc-FLFLF Modulation of Key Neutrophil Signaling Pathways Downstream of FPR1/FPR2
Signaling Pathway | Key Effectors Impacted | Functional Consequences of Inhibition |
---|---|---|
Gαᵢ Activation | Adenylate Cyclase repression | Alters cAMP dynamics, modulates other GPCRs |
Gβγ Release | PI3Kγ, PLCβ₂ | Blocks PI3Kγ/Akt/Rac & PLCβ/IP₃/DAG/PKC axes |
Calcium Flux | IP₃R, Calmodulin, CalDAG-GEFI | Inhibits degranulation, ROS, adhesion (Rap1a activation) |
PKC Activation | Conventional (α/β), Novel (δ) PKC | Impairs NOX2 activation (P47phox phosphorylation), granule exocytosis |
PI3Kγ/Akt/Rac | Akt, Rac GTPases, Actin dynamics | Suppresses cell polarization, membrane ruffling, chemotaxis |
MAPK Activation | p38 MAPK, JNK | Reduces inflammatory gene transcription, cytokine release |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: